Glucoibervirin - 26888-03-9

Glucoibervirin

Catalog Number: EVT-446744
CAS Number: 26888-03-9
Molecular Formula: C11H21NO9S3
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucoibervirin is a natural product found in Brassica, Eruca vesicaria, and other organisms with data available.
Source and Classification

Glucoibervirin is derived from the hydrolysis of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. It belongs to the group of aliphatic glucosinolates, which are formed from the amino acid methionine. The classification of glucosinolates is based on their side-chain structures and the amino acid precursors from which they are derived.

Synthesis Analysis

The synthesis of glucoibervirin has been explored through both natural biosynthesis in plants and synthetic chemical methods.

Natural Biosynthesis

In plants, glucoibervirin is synthesized via a complex pathway that involves the conversion of amino acids into aldoximes, followed by further transformations into thiohydroximates and eventually glucosinolates. This process involves several enzyme systems, including cytochrome P450-dependent monooxygenases that facilitate the oxidation of amino acids.

Synthetic Approaches

From a synthetic standpoint, two major approaches have been developed:

  1. Anomeric Disconnection: This method utilizes electrophilic glucosyl donors and thiohydroxamic acceptors.
  2. Hydroximate Disconnection: This involves the reaction of thiosugars with hydroximoyl chlorides to produce glucosinolates.

A notable synthetic route for glucoibervirin involves the use of benzyl magnesium chloride reacted with carbon disulfide to generate thiohydroxamic acids, which are then coupled with glucose derivatives under acidic conditions . The final steps often include sulfation using chlorosulfonic acid in pyridine and de-O-acetylation catalyzed by potassium methoxide .

Molecular Structure Analysis

Glucoibervirin's molecular structure can be described as follows:

  • Molecular Formula: C8_{8}H13_{13}N1_{1}O9_{9}S1_{1}
  • Molecular Weight: Approximately 229.25 g/mol

The compound features a glucose moiety linked to a thiohydroximate group. The structural characteristics include:

  • A sulfur atom involved in the thiohydroximate linkage.
  • An aliphatic side chain that contributes to its biological activity.

The stereochemistry of the compound is crucial for its biological function, as variations can significantly affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Glucoibervirin participates in various chemical reactions typical for glucosinolates:

  1. Hydrolysis: Under enzymatic action (e.g., myrosinase), glucoibervirin can be hydrolyzed to yield biologically active compounds such as isothiocyanates.
  2. Sulfation: The compound can undergo sulfation reactions that modify its solubility and biological activity.
  3. Decomposition: Upon hydrolysis or enzymatic action, it can decompose into simpler products that may exhibit different biological properties.

These reactions are influenced by environmental factors such as pH and temperature, which can affect the stability and reactivity of glucoibervirin.

Mechanism of Action

The mechanism of action for glucoibervirin primarily revolves around its conversion into active metabolites through hydrolysis. When ingested, it is hydrolyzed by myrosinase enzymes into isothiocyanates, which are known for their anti-cancer properties.

Key Mechanisms Include:

  • Antioxidant Activity: Isothiocyanates exhibit antioxidant properties that help neutralize free radicals.
  • Induction of Apoptosis: They can trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth: Active metabolites may inhibit pathways involved in tumor proliferation.

Research indicates that these mechanisms contribute to the protective effects against various cancers observed in populations with high cruciferous vegetable intake .

Physical and Chemical Properties Analysis

Glucoibervirin exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar functional groups.
  • Stability: Stability can vary based on pH; it is more stable in neutral to slightly acidic conditions.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within standard ranges for similar compounds.

These properties influence both its extraction from plant sources and its behavior during synthesis and application.

Applications

Glucoibervirin has several significant applications in scientific research and potential therapeutic contexts:

  1. Nutraceuticals: Due to its health-promoting properties, it is studied for inclusion in dietary supplements aimed at cancer prevention.
  2. Pharmacological Research: Ongoing studies explore its mechanisms against various diseases beyond cancer, including cardiovascular diseases.
  3. Agricultural Biotechnology: Understanding its biosynthesis may lead to enhanced breeding strategies for crops with higher glucosinolate content.
Biosynthesis and Metabolic Pathways of Glucoibervirin in *Brassica* Species

Genetic Regulation of Aliphatic Glucosinolate Biosynthesis

Glucoiberverin (3-methylthiopropyl glucosinolate) is an aliphatic glucosinolate (GSL) derived from methionine in Brassica species. Its biosynthesis is governed by a complex genetic architecture centered on three major loci:

  • GSL-ELONG: Controls side-chain elongation via methylthioalkylmalate synthases (MAMs), determining 3C (three-carbon) chain length precursors specific to glucoiberverin [4] [7].
  • GSL-PRO: A dominant allele required for the presence of 3C GSLs like glucoiberverin [7].
  • GSL-ALK: Encodes 2-oxoglutarate-dependent dioxygenases (AOPs) that convert methylsulfinyl glucosinolates to alkenyl forms. This locus is inactive in glucoiberverin accumulation, preserving its methylthio moiety [4] [7].

Genome-wide association studies in B. oleracea reveal quantitative trait loci (QTLs) on chromosomes O3, O6, and O9 that co-localize with these biosynthetic genes, explaining >70% of glucoiberverin variation [7].

Enzymatic Cascades in Methionine-Derived Glucoiberverin Production

Glucoiberverin biosynthesis involves a tripartite enzymatic pathway:1. Chain Elongation: Methionine undergoes iterative α-keto acid elongation via:- BCAT4: Branched-chain amino acid aminotransferase initiating deamination- MAM1: Methylthioalkylmalate synthase catalyzing condensation- IPMI: Isopropylmalate isomerase- IPMDH: Isopropylmalate dehydrogenase [4]2. Core Structure Formation:- CYP79F1: Converts elongated methionine to aldoxime- CYP83A1: Oxidizes aldoxime to aci-nitro compound- SUR1: Forms thiohydroximate with glutathione conjugation- UGT74B1: Adds glucose moiety- SOT16/18: Sulfotransferases catalyze final sulfation [4] [5]3. Side-Chain Modification:- FMOGS-OX1-5: Flavin monooxygenases oxygenate side-chains (not activated in glucoiberverin)- AOP2: 2-oxoglutarate-dependent dioxygenase (suppressed to retain methylthio group) [4] [8]

Table 1: Key Enzymes in Glucoiberverin Biosynthesis

Gene SymbolEnzyme FunctionReaction Specificity
MAM1Methylthioalkylmalate synthaseChain elongation initiation (3C)
CYP79F1Cytochrome P450 monooxygenaseMethionine-derived aldoxime formation
CYP83A1Cytochrome P450 oxidoreductaseaci-nitro compound synthesis
SUR1C-S lyaseThiohydroximate formation
UGT74B1UDP-glucosyltransferaseGlucosylation
SOT16SulfotransferaseSulfate group transfer

Transcriptional Control via MYB and bHLH Transcription Factors

Glucoiberverin accumulation is orchestrated by a hierarchical transcriptional network:

  • MYB28/29/76: Master regulators binding promoters of CYP79F1, CYP83A1, and SOT18. RNAi suppression of MYB28 reduces glucoiberverin by 65–80% in B. oleracea [5] [7].
  • bHLH05/08: Form heterodimers with MYBs, enhancing DNA-binding specificity. The MYB-bHLH complex recruits WD40 repeat proteins (e.g., TTG1) to form ternary MBW complexes activating SUR1 and UGT74B1 [2] [5].
  • Light Regulation: Photoreceptors like phytochrome A modulate MYB expression. Blue light upregulates MYB76 2.3-fold in kale, correlating with glucoiberverin elevation [1] [5].
  • Jasmonate Signaling: Methyl jasmonate induces MYB28 expression via JAZ repressor degradation, increasing glucoiberverin 4.5-fold in 48h [5].

Divergent selection experiments in kale (B. oleracea var. acephala) demonstrated transcriptional tuning: High-glucoiberverin lines show 3.1× higher MYB28 expression, while low-GSL lines exhibit MYB29 suppression [7].

Crosstalk Between Primary Metabolism and Glucoiberverin Synthesis

Glucoiberverin biosynthesis interfaces with central metabolic pathways:

  • Sulfur Assimilation: Glucoiberverin consumes 3–7% of plant sulfur. Sulfate transporters (SULTR1;1) and adenosine 5'-phosphosulfate reductase (APR2) are co-expressed with GSL genes. Sulfur limitation reduces glucoiberverin by 90% [3] [4].
  • Photorespiration: Glycolate oxidase generates H₂O₂ that upregulates MYB28 via oxidative signaling. Photorespiratory mutants show 40% less glucoiberverin [5].
  • Amino Acid Homeostasis: Methionine synthase (MTR) competes with BCAT4 for substrate. Overexpression of MAM1 redirects 15–30% of methionine flux toward GSLs [4] [8].
  • Hormonal Networks: Cytokinin (CK) promotes MYB76 expression through type-B ARRs. KNOX transcription factors suppress gibberellin synthesis while activating CK biosynthesis, creating a low-GA/high-CK environment favoring GSL production [9].

Table 2: Metabolic Flux Adjustments in High-Glucoiberverin Brassica Lines

Metabolic ParameterHigh-Glucoiberverin LineLow-Glucoiberverin LineChange (%)
Free Methionine Pool Size12.3 ± 1.1 nmol/g FW18.7 ± 1.5 nmol/g FW-34.2%
MYB28 Transcript Level8.4 ± 0.3 (relative units)2.7 ± 0.2 (relative units)+211%
APS Reductase Activity35.2 ± 2.4 U/mg protein22.1 ± 1.8 U/mg protein+59.3%
Total Sulfur Allocation to GSLs9.7 ± 0.8%3.1 ± 0.4%+212%

Data derived from divergent selection experiments in B. oleracea [7]

Properties

CAS Number

26888-03-9

Product Name

Glucoibervirin

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-4-methylsulfanyl-N-sulfooxybutanimidothioate

Molecular Formula

C11H21NO9S3

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C11H21NO9S3/c1-22-4-2-3-7(12-21-24(17,18)19)23-11-10(16)9(15)8(14)6(5-13)20-11/h6,8-11,13-16H,2-5H2,1H3,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1

InChI Key

ZCZCVJVUJGULMO-BZVDQRPCSA-N

SMILES

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CSCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CSCCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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